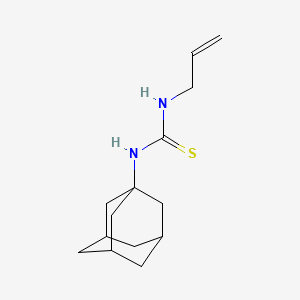

(Adamantanylamino)(prop-2-enylamino)methane-1-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

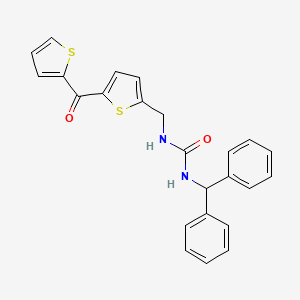

The molecular structure of this compound would be expected to be quite complex due to the presence of the three-dimensional adamantyl group. The prop-2-enylamino group would likely introduce some degree of unsaturation and potential for isomerism .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the adamantyl group, which is known to confer stability and lipophilicity .Scientific Research Applications

Crystal Structure Analysis

Research on related adamantane derivatives has focused on understanding their crystal structures, which are pivotal in material science and chemistry. For instance, the study of [1-(1-adamantylamino)ethylidene]oxonium methanesulfonate revealed how these cations and anions are linked into chains via hydrogen bonds, providing insights into their structural properties (R. Vícha, M. Nečas, Z. Kozubková, & M. Potáček, 2009).

Molecular Structure and Nonlinear Optical Applications

The molecular structure and vibrational frequencies of derivatives have been explored for potential bioactive agent development and nonlinear optical applications. For example, studies on 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione have shown high first hyperpolarizability, suggesting attractiveness for further studies in nonlinear optics (S. H. Rosline Sebastian et al., 2014).

Gas Hydrate Structure Analyses

Innovative methods have been developed to study gas hydrates' structures, such as in situ cocrystallization techniques. These methods provide detailed structural data, offering a deeper understanding of gas hydrates' properties (M. Kirchner et al., 2004).

Development of Novel Stationary Phases for Electrochromatography

Research on monolithic stationary phases for electrochromatography has utilized adamantane derivatives. These studies have led to the development of new materials with specific separation mechanisms, illustrating the versatility of these compounds in analytical chemistry (Thi Thu Hien Dao, Mohamed Guerrouache, & B. Carbonnier, 2012).

Synthesis and Characterization of Energy Materials

Adamantane derivatives have also been investigated for their potential as high-energy materials. The synthesis and characterization of 1-(1-Adamantylamino)-2,4,6-trinitrobenzene highlight the thermal stability and yield of such compounds, indicating their suitability for applications requiring high-energy materials (Shengjun Luo et al., 2008).

Mechanism of Action

Future Directions

properties

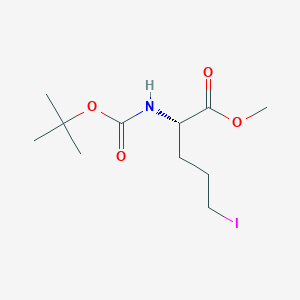

IUPAC Name |

1-(1-adamantyl)-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJIDTYNQWAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)

![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)

![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)

![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2628873.png)

![(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2628875.png)